1-(3,5-Difluorobenzyl)azetidine
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Overview
Description
1-(3,5-Difluorobenzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 3,5-difluorobenzyl group in this compound further enhances its chemical properties, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient but requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of 1-(3,5-Difluorobenzyl)azetidine may involve scalable synthetic routes such as the use of metal-catalyzed reactions or polymerization techniques. For example, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields . These methods are optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic chemistry and medicinal applications.
Scientific Research Applications
1-(3,5-Difluorobenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine moiety allows for facile bond cleavage and functionalization, making it a versatile intermediate in various chemical reactions . The 3,5-difluorobenzyl group enhances the compound’s reactivity and stability, contributing to its effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which lacks the 3,5-difluorobenzyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.
Uniqueness
1-(3,5-Difluorobenzyl)azetidine is unique due to the presence of the 3,5-difluorobenzyl group, which imparts distinct chemical properties and enhances its reactivity compared to other azetidines . This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 |
InChI Key |
XNVALHMVARLWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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